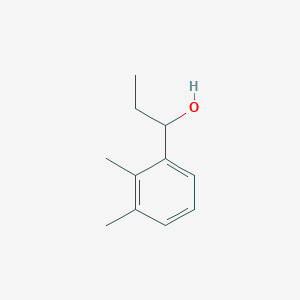

1-(2,3-Dimethylphenyl)propan-1-ol

Description

1-(2,3-Dimethylphenyl)propan-1-ol is a secondary alcohol characterized by a propan-1-ol backbone substituted with a 2,3-dimethylphenyl group. The compound’s structure imparts unique physicochemical properties, such as moderate polarity and hydrophobic interactions due to the aromatic methyl substituents. For instance, the presence of the 2,3-dimethylphenyl group suggests similarities in steric hindrance and electronic effects with compounds like 2,2-Dimethyl-3-(3-tolyl)propan-1-ol () and dexmedetomidine derivatives ().

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-4-11(12)10-7-5-6-8(2)9(10)3/h5-7,11-12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQBSAIXIMCIFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC(=C1C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,3-Dimethylphenyl)propan-1-ol can be synthesized through several methods. One common synthetic route involves the reduction of 1-(2,3-dimethylphenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . This method is preferred for large-scale production due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(2,3-dimethylphenyl)propan-1-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: It can be reduced to the corresponding alkane using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in dichloromethane.

Major Products Formed

Oxidation: 1-(2,3-Dimethylphenyl)propan-1-one.

Reduction: 1-(2,3-Dimethylphenyl)propane.

Substitution: 1-(2,3-Dimethylphenyl)propyl chloride or bromide.

Scientific Research Applications

Pharmacological Research

1-(2,3-Dimethylphenyl)propan-1-ol has been investigated for its potential anti-inflammatory and anticancer properties. Research indicates that this compound may inhibit specific enzymes associated with inflammation and cancer progression. For instance, it has shown promise as a lipoxygenase (LOX) inhibitor, which is crucial in managing inflammatory diseases .

Case Study: Anti-inflammatory Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibition of LOX enzymes, suggesting a potential therapeutic role in treating inflammatory conditions. The IC50 values for various derivatives have been documented, showing effective concentrations for enzyme inhibition .

Organic Synthesis

The compound serves as a valuable chiral building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Reductive Amination : Utilized for synthesizing amines from ketones or aldehydes.

- Substitution Reactions : The hydroxyl group can be substituted to form esters or ethers.

This versatility makes it suitable for creating complex organic molecules used in pharmaceuticals and agrochemicals .

Fine Chemical Production

Due to its functional groups, this compound is employed in the production of fine chemicals and intermediates used in pharmaceutical formulations. Its unique reactivity profile allows for the development of novel compounds with enhanced biological activity .

Fragrance Industry

The compound's aromatic properties make it a candidate for use in the fragrance industry. It can be synthesized into derivatives that serve as flavoring agents or scent components in perfumes and cosmetics .

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to reduce the activity of noradrenergic neurons in the locus coeruleus, producing a state that mimics non-REM sleep, thereby anesthetizing mice. This effect is achieved through the modulation of neurotransmitter release and receptor activity in the central nervous system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

(a) 2,2-Dimethyl-3-(3-tolyl)propan-1-ol

- Structure : Features a 3-methylphenyl (tolyl) group instead of 2,3-dimethylphenyl.

- Applications : Approved by the IFRA Expert Panel for use in fragrances, with regulated concentrations across product categories.

(b) 3-(Diethylamino)-2,2-dimethyl-propan-1-ol

- Structure: Substituted with a diethylamino group and two methyl groups on the propanol backbone.

- Physicochemical Properties :

- Safety: Requires NIOSH/MSHA-approved respirators and chemical-resistant gloves, suggesting higher toxicity than non-amino alcohols.

(c) 2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide

Research and Application Insights

- Fragrance vs. Pesticide Use: The contrast between (fragrance safety) and (pesticide application) underscores how minor structural changes (e.g., alcohol vs. amide) drastically alter compound utility.

Biological Activity

1-(2,3-Dimethylphenyl)propan-1-ol, also known as 3-amino-3-(2,3-dimethylphenyl)propan-1-ol, is an organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a hydroxyl group (-OH), an amino group (-NH), and a 2,3-dimethylphenyl substituent. These functional groups contribute to its unique chemical properties and potential biological activities.

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. It may modulate signaling pathways involved in cellular processes such as apoptosis and proliferation. Specifically, studies indicate that it may influence the NF-κB signaling pathway, which is crucial in inflammation and cancer progression .

Anticancer Effects

Research has demonstrated that compounds structurally related to this compound exhibit significant cytotoxicity against cancer cell lines. For example, related compounds have shown high cytotoxic activity against MCF-7 breast cancer cells in MTT assays, indicating that structural modifications can enhance their anticancer properties .

Key Findings:

- Cytotoxicity: Compounds derived from similar scaffolds have been reported to induce apoptosis in cancer cells while sparing normal cells .

- Mechanistic Insights: The activation of NF-κB pathways by these compounds suggests a dual role in promoting apoptosis in cancer cells while potentially modulating inflammatory responses .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Antioxidants play a vital role in mitigating oxidative stress-related damage in cells. Research indicates that this compound can scavenge free radicals effectively, contributing to its therapeutic potential against oxidative stress-related diseases .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1-(4-methoxyphenyl)-3-(phenylthio)propan-1-one | High cytotoxicity against MCF-7 | |

| (S)-2-Amino-3-(2,3-dimethylphenyl)propan-1-ol | Potential anti-inflammatory effects | |

| 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol | Antioxidant properties |

Case Studies

Several case studies highlight the biological activity of this compound:

- Anticancer Activity: A study evaluated the effects of related compounds on breast cancer cell lines. The results indicated that these compounds exhibited higher cytotoxicity than standard treatments like Tamoxifen.

- Antioxidant Properties: In vitro studies assessing the antioxidant capacity revealed that the compound effectively reduced oxidative stress markers in cellular models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.